molecular formula C15H21NO2S B13375063 N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide

N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide

Cat. No.: B13375063
M. Wt: 279.4 g/mol
InChI Key: ROXYANOXMIYFTD-UHFFFAOYSA-N
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Description

N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide is an organic compound that features a cyclohexene ring, an ethyl chain, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide typically involves the reaction of 1-cyclohexene-1-ethylamine with 3-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide exerts its effects involves the interaction of the sulfonamide group with biological targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The cyclohexene ring and ethyl chain contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
  • 2-(1-cyclohexenyl)ethylamine
  • 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide

Uniqueness

N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide is unique due to its specific combination of a cyclohexene ring, an ethyl chain, and a benzenesulfonamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C15H21NO2S/c1-13-6-5-9-15(12-13)19(17,18)16-11-10-14-7-3-2-4-8-14/h5-7,9,12,16H,2-4,8,10-11H2,1H3

InChI Key

ROXYANOXMIYFTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC2=CCCCC2

Origin of Product

United States

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